3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

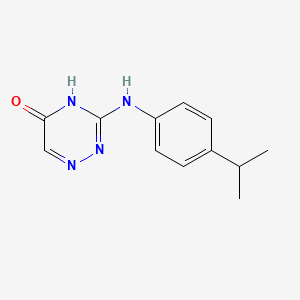

3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one is an organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to a 4-isopropylphenyl group, which is further connected to a triazine ring

Preparation Methods

The synthesis of 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-isopropylaniline and cyanuric chloride.

Reaction Conditions: The reaction between 4-isopropylaniline and cyanuric chloride is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at a controlled temperature.

Formation of Intermediate: The initial reaction forms an intermediate, which is then cyclized to form the triazine ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.

Scientific Research Applications

3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its triazine core is known for its biological activity, making it a candidate for drug design and discovery.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties.

Biological Studies: Researchers investigate the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.

Industrial Applications: The compound is used in the development of agrochemicals and dyes, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s structure allows it to fit into binding pockets of receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:

2,4,6-triamino-1,3,5-triazine: Known as melamine, this compound is widely used in the production of plastics and resins. Unlike this compound, melamine lacks the isopropylphenyl group, making it less hydrophobic.

2,4-diamino-6-chloro-1,3,5-triazine: This compound is used as an intermediate in the synthesis of herbicides. The presence of a chlorine atom differentiates it from this compound, affecting its reactivity and applications.

2,4,6-trichloro-1,3,5-triazine: Also known as cyanuric chloride, this compound is a key starting material for the synthesis of various triazine derivatives. Its high reactivity contrasts with the more stable this compound.

Biological Activity

3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one is a triazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, including antimicrobial and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₄O, with a molecular weight of approximately 230.27 g/mol. The compound features a triazine ring, which is significant in many biological applications due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O |

| Molecular Weight | 230.271 g/mol |

| Chemical Structure | Chemical Structure |

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This structural feature allows it to modulate the activity of various receptors, thereby influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against a range of microorganisms, demonstrating effectiveness in inhibiting bacterial growth. The mechanism is believed to involve interference with cellular processes or enzymatic functions within pathogens.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazine derivatives, this compound was found to have a significant inhibitory effect against several bacterial strains. The results were compared with standard antibiotics such as ampicillin and miconazole nitrate.

| Microorganism | Inhibition Zone (mm) | Standard (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 18 (Ampicillin) |

| Escherichia coli | 17 | 20 (Miconazole) |

| Pseudomonas aeruginosa | 14 | 16 (Ampicillin) |

Anti-inflammatory Activity

Beyond its antimicrobial properties, derivatives of triazine compounds have been reported to possess anti-inflammatory activities. This aspect is particularly relevant in the context of developing new therapeutic agents for inflammatory diseases. The presence of the isopropylphenyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and efficacy in biological systems.

Research Applications

This compound is being explored in various fields:

- Medicinal Chemistry : As a potential pharmacophore for drug development.

- Materials Science : For synthesizing advanced materials like polymers.

- Biological Studies : Investigating interactions with proteins and nucleic acids.

Properties

IUPAC Name |

3-(4-propan-2-ylanilino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8(2)9-3-5-10(6-4-9)14-12-15-11(17)7-13-16-12/h3-8H,1-2H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSMVKKWTXQFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NN=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.